N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Description
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolobenzothiazole core fused with a thioacetamide moiety and a 2,6-difluorophenyl substituent.
Properties
Molecular Formula |
C16H10F2N4OS2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H10F2N4OS2/c17-9-4-3-5-10(18)14(9)19-13(23)8-24-15-20-21-16-22(15)11-6-1-2-7-12(11)25-16/h1-7H,8H2,(H,19,23) |
InChI Key |
HMWKJTWZDBPGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=C(C=CC=C4F)F)S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Triazolobenzothiazole Cores
Triazolothiadiazole Derivatives
Triazolo-Containing Pesticides
Key Research Findings and Analysis
Substituent Effects on Activity :
- Fluorine atoms in the 2,6-difluorophenyl group likely improve metabolic stability and binding affinity compared to methyl () or methoxy () substituents, as fluorine’s electronegativity enhances dipole interactions .
- Trifluoromethyl groups () offer superior lipophilicity but may reduce solubility, whereas the difluorophenyl group balances lipophilicity and polarity .
Core Heterocycle Influence: The triazolobenzothiazole core in the target compound differs from triazolothiadiazoles () by replacing a thiadiazole ring with a benzothiazole.
Biological Activity Trends :
- Triazolothiadiazoles with pyridyl () or naphthyl () substituents show vasodilatory and antimicrobial activity, suggesting the target compound’s benzothiazole core could exhibit similar or enhanced effects .
- Acetamide derivatives () highlight the importance of the sulfur-linked acetamide moiety in modulating solubility and target binding .
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